2-Chloro-4,6-difluorophénol

Vue d'ensemble

Description

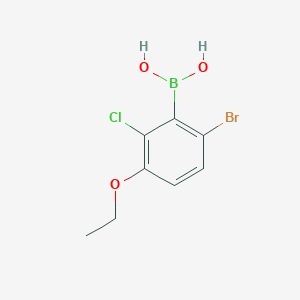

2-Chloro-4,6-difluorophenol is a chemical compound with the molecular formula C6H3ClF2O . It has a molecular weight of 164.54 . The compound is typically stored in a freezer under -20°C and is shipped in a cold pack . It appears as a solid, semi-solid, lump, or liquid .

Molecular Structure Analysis

The InChI code for 2-Chloro-4,6-difluorophenol is 1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H . This indicates that the molecule consists of a phenol group with chlorine and fluorine substituents.Physical and Chemical Properties Analysis

2-Chloro-4,6-difluorophenol is a light-yellow to yellow liquid . The compound is stored in a sealed, dry environment and in a freezer under -20°C .Applications De Recherche Scientifique

Difunctionnalisation Régiosélective

Le 2-chloro-4,6-difluorophénol a été utilisé dans la difunctionnalisation régiosélective avec des sulfoxydes d'aryle et des nucléophiles . Ce processus implique trois étapes :

Cette méthode permet la synthèse d'une large gamme de composés organofluorés, qui ont des applications significatives dans les produits pharmaceutiques, les produits agrochimiques et l'optoélectronique .

Synthèse de Colorants Fluorescents

Le this compound peut être utilisé dans la synthèse de colorants fluorescents . Par exemple, il peut être utilisé dans la synthèse de la 3-carboxy-6,8-difluoro-7-hydroxycoumarine (Pacific Blue), un colorant fluorescent fluoré .

Recherche en Sciences de la Vie

Le this compound est également utilisé dans la recherche en sciences de la vie . Il peut être utilisé dans divers domaines tels que la biologie cellulaire, la génomique, la protéomique, etc. .

Synthèse de la 4,6-Difluoro-5,7-dihydroxytryptamine

Le this compound peut être utilisé comme réactif de départ lors de la synthèse de la 4,6-difluoro-5,7-dihydroxytryptamine .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mécanisme D'action

Target of Action

It’s known that the compound is used in the synthesis of various pesticides, dyes, and pharmaceuticals , suggesting that it may interact with a variety of biological targets.

Mode of Action

The electronegative nature of the fluorine atoms in the compound is a pronounced factor in its interactions

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Pharmacokinetics

The compound’s molecular weight (16454 g/mol) and structure suggest that it may have good bioavailability .

Result of Action

Related compounds such as 2,6-difluorophenol are known to undergo oxidative polymerization in the presence of certain catalysts and oxidizing agents .

Analyse Biochimique

Biochemical Properties

2-Chloro-4,6-difluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the catalytic activity of these enzymes. The interactions between 2-Chloro-4,6-difluorophenol and biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 2-Chloro-4,6-difluorophenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-4,6-difluorophenol can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins. These changes can result in alterations in cellular metabolism, including shifts in metabolic flux and changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 2-Chloro-4,6-difluorophenol exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This binding can be competitive or non-competitive, depending on the nature of the interaction. Additionally, 2-Chloro-4,6-difluorophenol can influence gene expression by binding to regulatory elements on DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4,6-difluorophenol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4,6-difluorophenol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Chloro-4,6-difluorophenol can result in cumulative effects on cellular processes, including potential cytotoxicity and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of 2-Chloro-4,6-difluorophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level results in significant changes in physiological and biochemical parameters. High doses of 2-Chloro-4,6-difluorophenol can cause toxic effects, including organ damage and disruption of normal metabolic processes .

Metabolic Pathways

2-Chloro-4,6-difluorophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The interactions of 2-Chloro-4,6-difluorophenol with metabolic enzymes can also affect the overall metabolic flux and the levels of specific metabolites in the cell .

Transport and Distribution

The transport and distribution of 2-Chloro-4,6-difluorophenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Chloro-4,6-difluorophenol can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of 2-Chloro-4,6-difluorophenol is an important factor that determines its activity and function. The compound can be targeted to specific organelles or cellular compartments through targeting signals or post-translational modifications. For example, 2-Chloro-4,6-difluorophenol may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The specific localization of the compound can also influence its interactions with other biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

2-chloro-4,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMMYORCXVUELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626773 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-99-4 | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)

![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)

![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)

![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)